

Spectroscopic Profile of 2-Fluoro-5-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)phenol

Cat. No.: B114161

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-(trifluoromethyl)phenol** (CAS RN: 141483-15-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

2-Fluoro-5-(trifluoromethyl)phenol is a substituted aromatic compound with the molecular formula $C_7H_4F_4O$ and a molecular weight of approximately 180.10 g/mol .^{[1][2][3][4]} Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of **2-Fluoro-5-(trifluoromethyl)phenol**. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 1H , ^{13}C , and ^{19}F NMR spectra.

1H NMR (Proton NMR) Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
OH	5.0 - 7.0	br s	-
H-3	7.2 - 7.4	m	
H-4	6.9 - 7.1	m	
H-6	7.1 - 7.3	m	

Note: Predicted data based on analogous fluorinated and trifluoromethyl-substituted phenols. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

^{13}C NMR (Carbon-13 NMR) Data

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity	C-F Coupling (J, Hz)
C-1 (C-OH)	155 - 158	d	
C-2 (C-F)	150 - 153	d	$^1\text{JCF} \approx 240\text{-}250$
C-3	115 - 118	d	
C-4	118 - 121	d	
C-5 (C- CF_3)	125 - 128	q	$^2\text{JCCF} \approx 30\text{-}35$
C-6	112 - 115	d	
CF_3	122 - 125	q	$^1\text{JCF} \approx 270\text{-}280$

Note: Predicted data based on spectral data of similar compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#) The carbon attached to the fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to carbon-fluorine coupling.

^{19}F NMR (Fluorine-19 NMR) Data

Fluorine Nuclei	Chemical Shift (δ , ppm)	Multiplicity
Ar-F	-110 to -130	m
-CF ₃	-60 to -65	s

Note: Predicted data based on typical chemical shift ranges for aromatic fluorine and trifluoromethyl groups.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The aromatic fluorine will show complex multiplicity due to coupling with neighboring protons.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Fluoro-5-(trifluoromethyl)phenol** provides valuable information about its functional groups. The spectrum is characterized by a broad O-H stretching band, aromatic C-H and C=C stretching vibrations, and strong absorptions corresponding to the C-F bonds.[\[12\]](#)

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600 - 3200	O-H stretch (broad)	Phenolic -OH
3100 - 3000	C-H stretch	Aromatic
1600 - 1450	C=C stretch	Aromatic ring
1350 - 1000	C-F stretch	Ar-F, -CF ₃
1250 - 1100	C-O stretch	Phenolic C-O

Note: Data sourced from the NIST WebBook and is consistent with characteristic absorptions for phenols and fluorinated aromatic compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Fluoro-5-(trifluoromethyl)phenol** results in a molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a mass spectrum for this compound.[\[1\]](#)[\[12\]](#)

Major Mass Spectral Peaks

m/z	Interpretation
180	Molecular ion $[M]^+$
161	$[M-F]^+$ or $[M-H - HF]^+$
151	$[M-CHO]^+$
131	$[M-CF_3]^+$
111	$[M-CF_3 - HF]^+$

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic and fluorinated compounds and data available for analogous structures.[\[19\]](#)[\[20\]](#)[\[21\]](#)
The loss of the trifluoromethyl group is a common fragmentation pathway.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

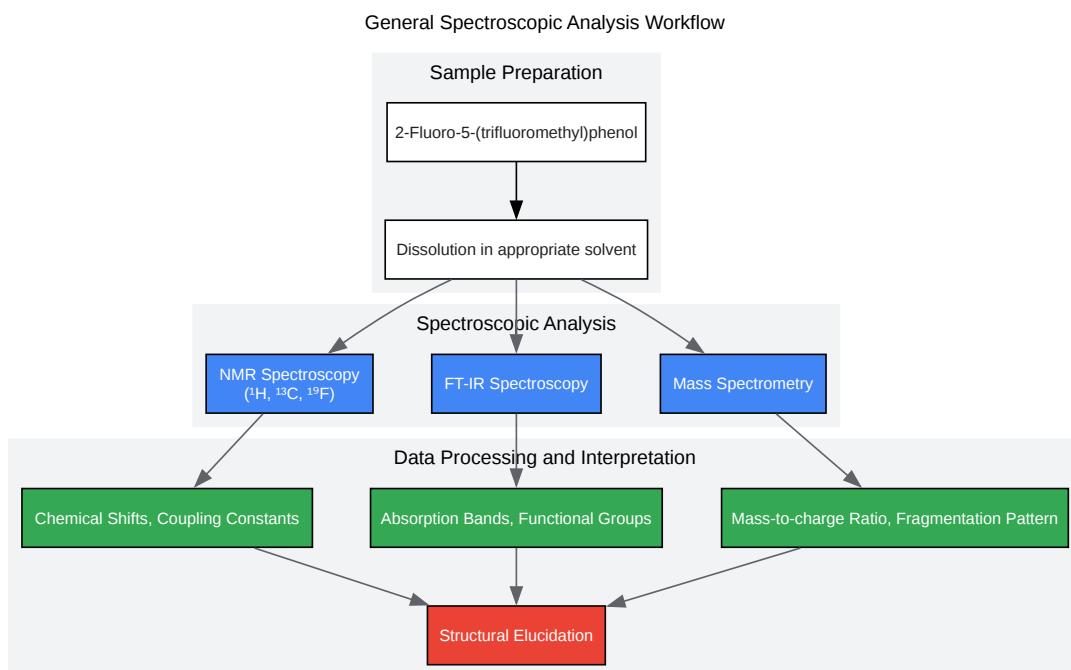
NMR Spectroscopy Protocol

A sample of **2-Fluoro-5-(trifluoromethyl)phenol** (10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$, 0.5-0.7 mL) in a 5 mm NMR tube. 1H , ^{13}C , and ^{19}F NMR spectra are recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for 1H and ^{13}C NMR, while an external standard like $CFCl_3$ is used for ^{19}F NMR. For quantitative analysis, a known relaxation delay (e.g., 5 times the longest T_1) should be applied.[\[22\]](#)

FT-IR Spectroscopy Protocol

The infrared spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.

The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .


[\[14\]](#)

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source. Electron ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer is scanned over a mass range of, for example, m/z 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Fluoro-5-(trifluoromethyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-(trifluoromethyl)phenol [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Fluoro-2-(trifluoromethyl)phenol AldrichCPR 243459-91-8 [sigmaaldrich.com]
- 4. 141483-15-0 | 2-fluoro-5-(trifluoromethyl)phenol - Alachem Co., Ltd. [alachem.co.jp]
- 5. rsc.org [rsc.org]
- 6. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum [chemicalbook.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. colorado.edu [colorado.edu]
- 11. biophysics.org [biophysics.org]
- 12. 2-Fluoro-5-(trifluoromethyl)phenol [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. agro.icm.edu.pl [agro.icm.edu.pl]
- 17. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 18. FTIR [terpconnect.umd.edu]
- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. rsc.org [rsc.org]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-5-(trifluoromethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114161#spectroscopic-data-for-2-fluoro-5-trifluoromethyl-phenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com